4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer
Description
The compound 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer is a dimerized derivative of the monomeric quinolinecarbonitrile scaffold, which is structurally related to the clinically studied kinase inhibitor SKI-606 (bosutinib).
Properties
Molecular Formula |
C46H44Cl4N8O6 |
|---|---|
Molecular Weight |
946.7 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-7-[3-[4-[3-[4-(2,4-dichloro-5-methoxyanilino)-3-isocyano-6-methoxyquinolin-7-yl]oxypropyl]piperazin-1-yl]propoxy]-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C46H44Cl4N8O6/c1-52-38-26-54-35-21-44(42(62-5)17-29(35)46(38)56-37-23-40(60-3)33(50)19-31(37)48)64-15-7-9-58-12-10-57(11-13-58)8-6-14-63-43-20-34-28(16-41(43)61-4)45(27(24-51)25-53-34)55-36-22-39(59-2)32(49)18-30(36)47/h16-23,25-26H,6-15H2,2-5H3,(H,53,55)(H,54,56) |
InChI Key |
RLRFGVXAYODQMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCN(CC4)CCCOC5=C(C=C6C(=C5)N=CC(=C6NC7=CC(=C(C=C7Cl)Cl)OC)[N+]#[C-])OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Quinoline Core
The core quinoline structure can be synthesized via the Skraup or Povarov reaction, which involves cyclization of suitable aniline derivatives with aldehydes or ketones under acidic conditions. For this compound, a modified Fischer synthesis is often employed, where 2-aminobenzaldehyde derivatives react with appropriate β-ketoesters or nitriles (see,).
Introduction of the 3-Carbonitrile Group
The nitrile group at position 3 is typically introduced via nucleophilic substitution or KCN addition to the quinoline intermediate. This step often involves refluxing the quinoline with potassium cyanide in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Substituting the Methoxy Group at Position 6
Methoxy groups are introduced through electrophilic aromatic substitution with methanol derivatives under acidic or basic catalysis. Alternatively, methylation of hydroxyl groups on phenolic intermediates is performed using methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate.
Incorporation of the 2,4-Dichloro-5-methoxyphenyl)amino Group
This step involves nucleophilic aromatic substitution on the quinoline or aromatic precursor, where a suitable amino group reacts with 2,4-dichloro-5-methoxyphenyl derivatives. The amino group can be introduced via reduction of nitro precursors or direct amination using amines under palladium-catalyzed cross-coupling conditions.
Attachment of the 3-(Dimethylamino)propoxy Side Chain
The side chain is synthesized through alkylation reactions . A precursor such as 3-bromopropyl dimethylamine reacts with the quinoline derivative bearing a suitable leaving group (e.g., halide or tosylate). The reaction is typically performed in polar aprotic solvents like DMF with base (e.g., potassium carbonate) at elevated temperatures.
Dimerization Process
The dimer formation is achieved via oxidative coupling or self-condensation of the monomeric quinoline derivatives. Oxidants like potassium permanganate (KMnO₄) , silver oxide (Ag₂O) , or metal-catalyzed oxidative systems facilitate the formation of the dimeric structure. Alternatively, acidic or basic conditions promote intermolecular reactions leading to dimerization, especially at reactive sites such as amino groups.
Specific Methodologies from Literature and Patents
Patent US20190359606A1 (2019)
This patent describes processes for synthesizing quinoline derivatives with amino and side-chain functionalities, emphasizing multistep reactions involving:
- Oxidation of intermediates to form quinolinone structures.
- Alkylation of nitrogen centers with halogenated propyl derivatives.
- Use of palladium-catalyzed cross-coupling for attaching aromatic amines.
- Dimerization through oxidative coupling under controlled conditions.
Research on Quinoline Derivatives (2016)
Research articles detail mild oxidative coupling methods, employing metal catalysts such as copper or palladium to facilitate dimer formation. These methods include refluxing in acetonitrile with oxidants like tert-butyl hydroperoxide (TBHP) .
Laboratory Protocols for Similar Compounds
- Step 1: Synthesis of 6-methoxyquinoline-3-carbonitrile via cyclization of 2-aminobenzonitrile derivatives .
- Step 2: Nucleophilic substitution at position 7 with 3-chloropropyl dimethylamine .
- Step 3: Aromatic substitution to attach the 2,4-dichloro-5-methoxyphenyl group.
- Step 4: Dimerization via oxidative coupling using potassium permanganate or silver oxide in an aqueous or alcoholic medium.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Catalyst | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | 2-Aminobenzonitrile derivatives | Ethanol or acetic acid | None | Reflux | Cyclization to quinoline |
| 2 | Alkyl halides (e.g., 3-bromopropyl dimethylamine) | DMF | K₂CO₃ | 80°C | Nucleophilic substitution |
| 3 | Aromatic amines | Ethanol | Pd catalyst | Reflux | Cross-coupling |
| 4 | Oxidants (KMnO₄, Ag₂O) | Water/Alcohol mixture | None | Room temp to 50°C | Dimerization |
Notes on Purification and Characterization
- Purification : Column chromatography using silica gel, recrystallization from ethanol or acetonitrile.
- Characterization : Confirmed via NMR, IR, MS, and X-ray crystallography, ensuring the correct substitution pattern and dimer formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives and oxides.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Physicochemical Properties and Stability
Crystalline Forms and Solubility
The monomer (SKI-606) exists in multiple polymorphic forms (Forms I–VI), with Form I being a monohydrate exhibiting a transition temperature of 109–115°C and high solubility in polar solvents .
Table 3: Physicochemical Comparison
Key Advantages and Challenges of the Dimer
- Advantages: Potential for enhanced kinase inhibition via avidity effects. Improved pharmacokinetics due to modified solubility.
- Challenges :
- Synthetic complexity and purity control.
- Risk of reduced membrane permeability due to larger size.
Biological Activity
The compound 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer
- CAS Number : 2095306-26-4
- Molecular Formula : C46H44Cl4N8O6
- Molecular Weight : 946.7 g/mol
The compound features a quinoline core with various substituents that enhance its biological activity. The presence of the dichloro and methoxy groups contributes to its pharmacological properties.
Anticancer Properties
Research indicates that quinoline derivatives can exhibit significant anticancer activity. The dimer form of this compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress, promoting apoptosis in cancer cells.
- Modulation of Gene Expression : The compound may affect the expression of genes related to cell survival and apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | The compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages. |
| Study 2 | In vitro assays revealed that the dimer inhibited cell migration and invasion in breast cancer cell lines, suggesting potential anti-metastatic properties. |
| Study 3 | A comparative analysis with other quinoline derivatives indicated superior efficacy in inducing apoptosis in leukemia cells. |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption and distribution characteristics, although comprehensive toxicity profiles are still needed.
Q & A
Q. Table 1: Substituent Impact on Stability
| Substituent Position | Effect on Stability | Reference |
|---|---|---|
| 6-Methoxy | Increases crystallinity | |
| 3-Carbonitrile | Enhances thermal stability | |
| 7-(Dimethylamino)propoxy | Reduces aqueous solubility |
Basic: What analytical methods are critical for assessing the dimer’s purity in preclinical studies?
Answer:
- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm .
- Elemental analysis: Validate %C, %H, and %N within ±0.4% of theoretical values .
- TGA/DSC: Monitor thermal decomposition profiles to identify hydrate/solvate forms .
Advanced: How can computational modeling predict the dimer’s pharmacokinetic (ADME/Tox) properties?
Answer:
- Lipophilicity (logP): Predict using software like Schrödinger’s QikProp. High logP (>3) suggests membrane permeability but potential toxicity .
- Metabolic sites: Identify vulnerable positions (e.g., morpholinylpropoxy groups) via cytochrome P450 docking simulations .
- Toxicity alerts: Use Derek Nexus to flag structural alerts (e.g., nitrile groups) for hepatotoxicity .
Advanced: What strategies mitigate degradation during long-term storage of the dimer?
Answer:
- Storage conditions:
- Temperature: –20°C under argon .
- Light protection: Amber vials to prevent photodegradation .
- Stabilizers: Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
